2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that features a benzenesulfonamide core substituted with furan and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzenesulfonamide core: Starting with 2,6-difluorobenzenesulfonyl chloride, which reacts with appropriate amines to form the sulfonamide.
Introduction of furan and thiophene groups: This can be achieved through nucleophilic substitution reactions where the furan-3-ylmethyl and thiophen-2-ylmethyl groups are introduced.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the reaction and are easy to remove.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzenesulfonamide: Lacks the furan and thiophene groups.
N-(furan-3-ylmethyl)benzenesulfonamide: Lacks the thiophene group.
N-(thiophen-2-ylmethyl)benzenesulfonamide: Lacks the furan group.
Uniqueness
2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of both furan and thiophene groups, which can impart distinct electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3S2/c17-14-4-1-5-15(18)16(14)24(20,21)19(9-12-6-7-22-11-12)10-13-3-2-8-23-13/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCUDOIGEQIYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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